N-[(Furan-2-YL)methyl]-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitroaniline
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Overview
Description
N-[(Furan-2-YL)methyl]-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitroaniline is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a furan ring, an oxadiazole ring, and a nitroaniline group. The furan ring is a five-membered aromatic ring containing one oxygen atom, while the oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom. The nitroaniline group consists of a benzene ring substituted with a nitro group and an aniline group.
Preparation Methods
The synthesis of N-[(Furan-2-YL)methyl]-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitroaniline involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, in the presence of an acid catalyst.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent.
Coupling of the Furan and Oxadiazole Rings: The furan and oxadiazole rings can be coupled through a Suzuki-Miyaura cross-coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Introduction of the Nitroaniline Group: The nitroaniline group can be introduced through a nitration reaction, followed by a reduction reaction to convert the nitro group to an aniline group.
Chemical Reactions Analysis
N-[(Furan-2-YL)methyl]-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the furan ring or the aniline group can be oxidized to form corresponding oxides or quinones.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where the hydrogen atoms on the aromatic rings can be replaced by other substituents, such as halogens or alkyl groups, using suitable reagents and conditions.
Scientific Research Applications
N-[(Furan-2-YL)methyl]-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitroaniline has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential use as a therapeutic agent in the treatment of various diseases, including bacterial infections and cancer.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[(Furan-2-YL)methyl]-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, the compound may inhibit the activity of bacterial enzymes, leading to the death of bacterial cells. Additionally, the compound may interact with cellular signaling pathways, leading to the inhibition of cancer cell growth and proliferation.
Comparison with Similar Compounds
N-[(Furan-2-YL)methyl]-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitroaniline can be compared with other similar compounds, such as:
N-[(Furan-2-YL)methyl]-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-YL]-2-nitroaniline: This compound has a similar structure but contains a chlorophenyl group instead of a methylphenyl group.
N-[(Furan-2-YL)methyl]-4-[3-(2-methylphenyl)-1,2,4-thiadiazol-5-YL]-2-nitroaniline: This compound has a similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
N-[(Furan-2-YL)methyl]-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]-2-aminoaniline: This compound has a similar structure but contains an amino group instead of a nitro group.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c1-13-5-2-3-7-16(13)19-22-20(28-23-19)14-8-9-17(18(11-14)24(25)26)21-12-15-6-4-10-27-15/h2-11,21H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJSXGSRGUYSGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CC=CO4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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